molecular formula C10H7NO3 B1603527 4-(Oxazol-2-yl)benzoic acid CAS No. 597561-78-9

4-(Oxazol-2-yl)benzoic acid

Cat. No.: B1603527
CAS No.: 597561-78-9
M. Wt: 189.17 g/mol
InChI Key: NSWZKCPOERCLNH-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxazoline-based compounds, including this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring attached to a benzoic acid group . The oxazole ring contains one nitrogen and one oxygen atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 189.17 .

Scientific Research Applications

  • Complex Formation with Iron Ions : A study by Steinhauser et al. (2005) focused on complex formation of a derivative of 4-(Oxazol-2-yl)benzoic acid with iron ions, which has implications for understanding oxidative stress in biological systems. This research is significant for its potential application in studying the behavior of iron complexes in biological media (Steinhauser et al., 2005).

  • Synthesis of New Heterocyclic Compounds : Fadda et al. (2012) utilized a derivative of this compound for the synthesis of various heterocyclic compounds, which is crucial for the development of new pharmaceuticals and materials (Fadda et al., 2012).

  • Antioxidant Properties of Derivatives : Kuş et al. (2017) synthesized and evaluated derivatives of this compound for their antioxidant activity. This research is important for understanding the potential therapeutic applications of these compounds (Kuş et al., 2017).

  • Structural Analysis of Supramolecular Complexes : Wang et al. (2018) examined the structural properties of metal complexes based on triazole-benzoic acid derivatives. This is significant for the field of crystallography and material science (Wang et al., 2018).

  • Formation of Metal-Organic Frameworks : Sarma et al. (2012) reported the synthesis of metal-organic frameworks (MOFs) using a derivative of this compound. This study is relevant for the design of new MOFs with potential applications in catalysis and gas storage (Sarma et al., 2012).

Safety and Hazards

When handling 4-(Oxazol-2-yl)benzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

4-(1,3-oxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZKCPOERCLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610639
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597561-78-9
Record name 4-(1,3-Oxazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(1,3-oxazol-2-yl)benzoate (690 mg, 3.4 mmol) in a mixture of 2:1:1 tetrahydrofuran/methanol/water (20 mL) is added lithium hydroxide (430 mg, 3 mmol). The reaction mixture is stirred at room temperature for 2 h. The solvent is removed under reduced pressure and the residue is partitioned between diethyl ether and water. The aqueous layer is acidified to pH 1 with 1 N hydrochloric acid and a precipitate is observed. The solid is collected by filtration to afford the title compound. 1H NMR (300 MHz, CD3OD) δ 8.14 (s, 4H), 8.05 (s, 1H), 7.36 (s, 1H).
Quantity
690 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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